2,6-Dichloro-1,5-naphthyridine

Vue d'ensemble

Description

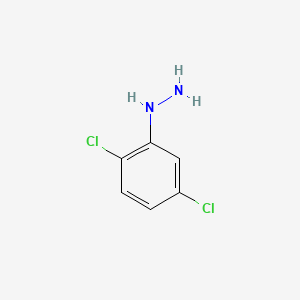

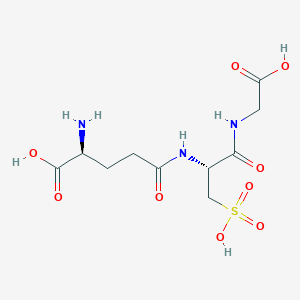

2,6-Dichloro-1,5-naphthyridine is a chemical compound with the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 . It is used as a reagent in the preparation of potential tau pathology PET tracers in the treatment of Alzheimer’s disease .

Molecular Structure Analysis

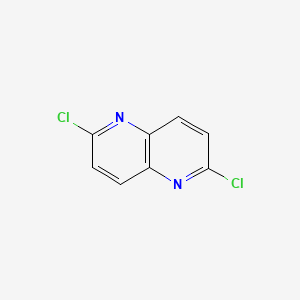

The molecular structure of 2,6-Dichloro-1,5-naphthyridine consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms . It has two chlorine atoms attached to the 2nd and 6th carbon atoms in the ring .Physical And Chemical Properties Analysis

2,6-Dichloro-1,5-naphthyridine has a melting point of 236-238 °C and a predicted boiling point of 299.8±35.0 °C. Its predicted density is 1.486±0.06 g/cm3. It should be stored at 2-8°C .Applications De Recherche Scientifique

Antimicrobial Activity

2,6-Dichloro-1,5-naphthyridine: derivatives have been found to possess potent antimicrobial activities. This application is crucial in the development of new antibiotics and treatments for various bacterial infections .

Anticancer Properties

These compounds are pharmacologically active and have shown promise in anticancer applications. They may be used in the synthesis of drugs targeting various forms of cancer .

Anti-HIV Activity

Naphthyridine derivatives, including 2,6-Dichloro-1,5-naphthyridine , have potential applications in anti-HIV treatments, contributing to the fight against the AIDS epidemic .

Anti-Inflammatory and Analgesic Uses

Due to their chemical structure, these compounds can be used in the development of anti-inflammatory and analgesic medications .

Antioxidant Effects

The antioxidant properties of naphthyridine derivatives make them suitable for research into preventing oxidative stress-related diseases .

Agricultural Applications

These compounds can be used in agriculture to combat exo and endo parasites, contributing to plant protection and livestock health .

Molecular Electronics

2,6-Dichloro-1,5-naphthyridine: derivatives can be utilized in molecular electronics as switches or components due to their unique electronic properties .

Synthetic Chemistry

They serve as important intermediates in synthetic chemistry for creating complex molecules and pharmaceuticals .

Safety and Hazards

While specific safety and hazard information for 2,6-Dichloro-1,5-naphthyridine was not found in the retrieved papers, general precautions should be taken when handling this chemical, such as avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

It is known that 1,5-naphthyridine derivatives, a group to which 2,6-dichloro-1,5-naphthyridine belongs, exhibit a great variety of biological activities

Mode of Action

It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that 2,6-Dichloro-1,5-naphthyridine may interact with its targets through similar chemical reactions.

Biochemical Pathways

1,5-naphthyridine derivatives are known to exhibit a great variety of biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

1,5-naphthyridine derivatives are known to exhibit a great variety of biological activities , suggesting that they may have diverse molecular and cellular effects

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c This suggests that temperature and atmospheric conditions may affect the stability of 2,6-Dichloro-1,5-naphthyridine

Propriétés

IUPAC Name |

2,6-dichloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQKLOANTBSSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345879 | |

| Record name | 2,6-Dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-1,5-naphthyridine | |

CAS RN |

27017-66-9 | |

| Record name | 2,6-Dichloro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27017-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2,6-Dichloro-1,5-naphthyridine in materials science?

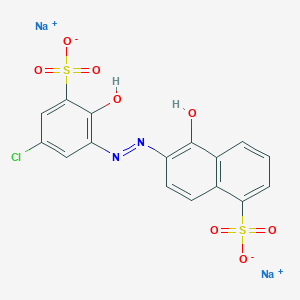

A1: 2,6-Dichloro-1,5-naphthyridine serves as a crucial monomer in synthesizing poly(1,5-naphthyridine-2,6-diyl) [, , ]. This polymer exhibits intriguing properties such as a highly extended π-conjugation system and strong electron-accepting characteristics, making it a promising material for electronic applications.

Q2: What synthetic methods are commonly employed to prepare 2,6-Dichloro-1,5-naphthyridine?

A2: While previous literature reports regarding the synthesis of 2,6-Dichloro-1,5-naphthyridine required clarification [], its use as a precursor for polymerization reactions is well documented. These reactions often involve dehalogenation polycondensations utilizing nickel complexes, either chemically or electrochemically [, ].

Q3: How do the properties of poly(1,5-naphthyridine-2,6-diyl) compare to similar polymers like poly(quinoline-2,6-diyl) or poly(quinoxaline-2,6-diyl)?

A3: Poly(1,5-naphthyridine-2,6-diyl) exhibits a longer effective π-conjugation system and stronger electron-accepting properties than its counterparts like poly(quinoline-2,6-diyl) and poly(quinoxaline-2,6-diyl) [, ]. This difference arises from the presence of imine nitrogen atoms in the 1,5-naphthyridine ring, influencing the polymer's electronic structure.

Q4: How does the electrochemical reduction of poly(1,5-naphthyridine-2,6-diyl) differ from other poly(naphthalene-2,6-diyl)-type polymers?

A4: Poly(1,5-naphthyridine-2,6-diyl) undergoes electrochemical reduction at a significantly lower potential (E° = -1.79 V vs Ag/Ag+) compared to other poly(naphthalene-2,6-diyl)-type polymers []. This characteristic highlights its strong electron-accepting nature and potential for applications requiring efficient electron transfer processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Benzo[b]carbazole](/img/structure/B1582823.png)